molecular formula C13H10BrNO3S B14094867 3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid

3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid

Cat. No.: B14094867
M. Wt: 340.19 g/mol
InChI Key: CGNXDYXPCDKBEL-UHFFFAOYSA-N
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Description

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid: is an organic compound that features a thiazole ring, a bromine atom, and a prop-2-enoic acid moiety. The presence of the thiazole ring is significant due to its biological activity and its role in various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various enzymes, potentially inhibiting their activity. The bromine atom and the prop-2-enoic acid moiety contribute to the compound’s ability to bind to specific molecular targets, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-(1,3-thiazol-4-ylmethoxy)benzoic acid
  • 3-(2-(1,3-thiazol-4-ylmethoxy)phenyl)prop-2-enoic acid
  • 5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenylacetic acid

Uniqueness:

Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)

InChI Key

CGNXDYXPCDKBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2

Origin of Product

United States

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